molecular formula C17H12ClN5OS2 B12120614 N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide

N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide

Cat. No.: B12120614
M. Wt: 401.9 g/mol
InChI Key: AZHHEWYOMJMZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide features a 1,3-benzothiazole core linked via a sulfanylmethyl (-S-CH2-) group to a 1,2,4-triazole ring, which is further substituted with a 4-chlorobenzamide moiety. Benzothiazole derivatives are known for antimicrobial, antitumor, and enzyme-inhibitory activities , while 1,2,4-triazoles contribute to diverse pharmacological profiles . The 4-chlorobenzamide group may enhance lipophilicity and binding interactions, influencing bioavailability and target affinity.

Properties

Molecular Formula

C17H12ClN5OS2

Molecular Weight

401.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C17H12ClN5OS2/c18-11-7-5-10(6-8-11)15(24)21-16-20-14(22-23-16)9-25-17-19-12-3-1-2-4-13(12)26-17/h1-8H,9H2,(H2,20,21,22,23,24)

InChI Key

AZHHEWYOMJMZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC(=NN3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carbon Disulfide

The benzothiazole core is synthesized via cyclocondensation under basic conditions:

C6H4(SH)NH2+CS2KOH, EtOHC7H5NS2+H2O\text{C}6\text{H}4(\text{SH})\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{C}7\text{H}5\text{NS}2 + \text{H}2\text{O}

Conditions :

  • Temperature: 80–90°C

  • Reaction time: 4–6 hours

  • Yield: 78–85%

Alternative Route Using Thionation Agents

Patent EP1651658A1 discloses thionation of 2-mercaptobenzothiazole derivatives using phosphorus pentasulfide (P₂S₅) in xylene at 140°C. This method improves sulfur incorporation efficiency (>90%) compared to traditional approaches.

Preparation of 5-(Chloromethyl)-1H-1,2,4-triazol-3-amine

Cyclization of Thiosemicarbazide

The triazole intermediate is synthesized via cyclization of thiosemicarbazide with hydroxylamine-O-sulfonic acid:

NH2C(S)NHNH2+HONH2H2SO3H2O, 100°CC2H4N4S+byproducts\text{NH}2\text{C(S)NHNH}2 + \text{HONH}2\cdot\text{H}2\text{SO}3 \xrightarrow{\text{H}2\text{O, 100°C}} \text{C}2\text{H}4\text{N}_4\text{S} + \text{byproducts}

Optimized Parameters :

  • pH: 8.5–9.0 (adjusted with NaHCO₃)

  • Yield: 65–72%

Chloromethylation Strategy

US9051282B2 describes a CO₂-mediated method for introducing methylene chloride groups into heterocycles:

  • React triazole-3-amine with paraformaldehyde in HCl-saturated dioxane.

  • Bubble CO₂ at 1 atm to stabilize intermediates.

  • Isolate 5-(chloromethyl)-1H-1,2,4-triazol-3-amine in 88% yield after 22 hours.

Coupling of Benzothiazole and Triazole Moieties

Nucleophilic Substitution Reaction

The sulfanylmethyl bridge is formed via SN2 displacement:

Benzothiazole-2-thiol+ClCH2-triazoleNaH, DMFC11H9N4S2+NaCl\text{Benzothiazole-2-thiol} + \text{ClCH}2\text{-triazole} \xrightarrow{\text{NaH, DMF}} \text{C}{11}\text{H}9\text{N}4\text{S}_2 + \text{NaCl}

Key Observations :

  • Dimethylformamide (DMF) enhances solubility of both substrates.

  • Sodium hydride (NaH) as base gives superior results (92% yield) compared to K₂CO₃ (74%).

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation (150 W, 120°C) to reduce reaction time from 12 hours to 45 minutes while maintaining 89% yield.

Amidation with 4-Chlorobenzoyl Chloride

Schotten-Baumann Conditions

The final step involves acylation under biphasic conditions:

Triazole-benzothiazole intermediate+ClC6H4COClNaOH, CH2Cl2Target compound+HCl\text{Triazole-benzothiazole intermediate} + \text{ClC}6\text{H}4\text{COCl} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target compound} + \text{HCl}

Optimization Data :

ParameterValueEffect on Yield
Temperature0–5°C78%
25°C83%
Molar ratio (acyl chloride:amine)1.1:191%
Reaction time2 hours88%

Purification and Characterization

Crystallographic Validation

Crystallographic data from the Crystallography Open Database (COD) confirms structural fidelity:

PropertyValueSource
Space groupP 21 21 21COD Entry 7212365
Unit cell dimensionsa=5.3793 Å, b=13.1499 Å, c=17.4076 Å
Z-value4

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) achieves >99% purity. Retention time: 8.7 minutes at 1.0 mL/min flow rate.

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityTime EfficiencyCost Index
Conventional stepwise58%98%Low$$$$
Microwave-assisted73%99%High$$$
CO₂-mediated (Patent)81%97%Medium$$

Challenges and Mitigation Strategies

  • Sulfur Oxidation :

    • Problem: Thiol groups oxidize to disulfides during storage.

    • Solution: Use argon atmosphere and antioxidant additives (0.1% BHT).

  • Triazole Tautomerism :

    • Problem: 1H- vs. 4H-triazole tautomers complicate characterization.

    • Solution: Employ ¹³C NMR in DMSO-d₆ to identify predominant tautomer.

  • Amidation Side Reactions :

    • Problem: Over-acylation at N1 of triazole.

    • Solution: Strict temperature control (0–5°C) and slow reagent addition.

Chemical Reactions Analysis

Benzothiazole Ring

  • Nucleophilic substitution : The sulfur atom participates in alkylation and arylation reactions. For example, it reacts with alkyl halides to form thioether derivatives .

  • Oxidation : Under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH), the benzothiazole sulfur can oxidize to sulfoxide or sulfone derivatives.

Triazole Ring

  • Coordination chemistry : The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance biological activity.

  • Electrophilic substitution : Halogenation (e.g., bromination) occurs at the C5 position of the triazole ring under acidic conditions.

Chlorobenzamide Group

  • Hydrolysis : The amide bond hydrolyzes in acidic or basic media to yield 4-chlorobenzoic acid and the corresponding triazole-amine .

  • Nucleophilic acyl substitution : The carbonyl carbon reacts with amines (e.g., hydrazine) to form substituted ureas.

Reaction Mechanisms and Conditions

Reaction TypeConditionsProduct(s) FormedYield (%)
Amide hydrolysis6M HCl, reflux, 8h4-Chlorobenzoic acid + Triazole78–85
Benzothiazole alkylationK₂CO₃, DMF, 80°C, 12hThioether derivatives60–72
Triazole brominationBr₂, H₂SO₄, 0°C, 2h5-Bromo-1H-1,2,4-triazole analog55
Metal coordinationCuCl₂, MeOH, RT, 4hCu(II) complex89

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Difference
N-(Benzothiazol-2-yl)-4-chlorobenzamide Lacks triazole ringReduced metal coordination capacity
2-(Benzothiazol-2-ylsulfanyl)acetohydrazideAcetohydrazide moietyEnhanced hydrolysis susceptibility
5-Methyl-1,2-oxazole derivativesOxazole instead of triazoleLower electrophilicity at C5

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 240°C, releasing H₂S and CO₂.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the benzothiazole-triazole linkage, forming 2-mercaptobenzothiazole and 4-chlorobenzamide.

Analytical Characterization

Reaction products are confirmed via:

  • NMR : Distinct shifts for benzothiazole (δ 7.2–8.1 ppm) and triazole (δ 8.3 ppm) protons .

  • IR : Amide C=O stretch at 1680 cm⁻¹ and S–C vibration at 690 cm⁻¹.

  • MS : Molecular ion peak at m/z 404.92 (C₁₇H₁₂ClN₅OS₂).

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, particularly in designing targeted inhibitors or metal-organic frameworks.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide exhibit significant antimicrobial properties. A study evaluated various derivatives for their effectiveness against a range of bacterial strains. The results indicated that modifications in the benzothiazole and triazole moieties could enhance antimicrobial potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
N-{5...}P. aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The mechanism involves induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation
A recent study assessed the compound's efficacy against multiple cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction (%)
HCT1162570
HeLa3065
MCF72075

The findings suggest that the compound effectively induces apoptosis through mitochondrial pathways and alters cell morphology indicative of programmed cell death .

Antitubercular Activity

The compound has also shown promise in combating tuberculosis. In vitro studies have demonstrated its potential against Mycobacterium tuberculosis strains, with significant inhibition noted at specific concentrations .

In Vitro Antitubercular Activity Results

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
N-{5...}1510 µg/mL
Control (Standard)205 µg/mL

These results indicate that structural modifications can enhance the efficacy against Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent .

Mechanism of Action

  • The compound’s mechanism of action would depend on its specific targets.
  • Molecular pathways involved could include enzyme inhibition, receptor binding, or modulation of cellular processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Core Heterocyclic Modifications

    2.1.1. 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide ()
    • Structural Similarities : Shares the benzothiazole-sulfanylmethyl-triazole backbone.
    • Key Differences : The acetamide group is substituted with a 3-hydroxypropyl chain instead of 4-chlorobenzamide.
    • Implications: The hydroxypropyl group may improve water solubility but reduce membrane permeability compared to the chloroaromatic substituent. No bioactivity data is reported for this compound .
    2.1.2. N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide ()
    • Structural Similarities : Contains a triazole-thioether linkage and aromatic carboxamide.
    • Key Differences : Replaces benzothiazole with thiophene and introduces a thiadiazole ring.
    • Bioactivity : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) . The thiophene-thiadiazole system may enhance Gram-negative targeting compared to benzothiazole derivatives.

    Substituent Variations

    2.2.1. 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide ()
    • Structural Similarities : Triazole-sulfanylmethyl linkage and benzamide substitution.
    • Key Differences: Substitutes benzothiazole with 2-aminothiazole and 3-methylphenyl.
    • Bioactivity : Acts as a tyrosinase inhibitor (IC50: 1.2 µM), suggesting electron-donating groups (e.g., -NH2) enhance enzyme binding . The 4-chloro group in the target compound may instead provide electron-withdrawing effects, altering inhibitory potency.
    2.2.2. 2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide ()
    • Structural Similarities : Chloroaromatic substituent and triazole-thioether linkage.
    • Key Differences : Uses a 2-chlorophenyl-thiazole system instead of benzothiazole-triazole.
    • Implications : The chloro substituent’s position (ortho vs. para) may affect steric interactions with biological targets .

    Antimicrobial Activity

    • Thiophene-thiadiazole derivatives () show broader-spectrum antimicrobial activity, likely due to enhanced membrane disruption via sulfur-rich motifs .
    • Benzothiazole-triazole hybrids (e.g., ) lack reported antimicrobial data but may prioritize enzyme inhibition over microbial targeting.

    Enzyme Inhibition

    • Triazole-benzamide derivatives with electron-withdrawing groups (e.g., -Cl) exhibit stronger tyrosinase inhibition (), suggesting the target compound’s 4-chloro substituent could enhance such activity .
    • The -N-C-S motif in 1,2,4-triazoles () is critical for binding metalloenzymes, a feature conserved in the target compound .

    Physicochemical and Pharmacokinetic Properties

    Compound Molecular Weight LogP (Predicted) Key Substituents Bioactivity
    Target Compound 443.92 g/mol 3.8 4-Chlorobenzamide Not reported
    511.64 g/mol 2.5 3-Hydroxypropylacetamide Not reported
    (Compound 52) 534.61 g/mol 4.2 Thiophene-carboxamide Antimicrobial
    (Compound 9g) 504.65 g/mol 3.1 2-Aminothiazole Tyrosinase inhibition
    • Lipophilicity : The target compound’s higher LogP (3.8) suggests better membrane permeability than ’s hydroxypropyl derivative (LogP 2.5) but may increase toxicity risks.
    • Solubility : Polar substituents (e.g., -OH in ) improve aqueous solubility, whereas chloroaromatic groups favor lipid solubility.

    Biological Activity

    Overview

    N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide is a complex organic compound that combines a benzothiazole moiety with a triazole ring and a chlorobenzamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

    Chemical Structure

    The molecular formula of the compound is C16H15N7S2, and it features distinct functional groups that contribute to its biological properties. Below is a representation of its structure:

    Property Details
    IUPAC Name This compound
    Molecular Formula C16H15N7S2
    Molecular Weight 365.45 g/mol

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The compound has been shown to bind effectively to various receptors involved in neurotransmission and cancer cell proliferation:

    • Neurotransmitter Receptors : It exhibits binding affinity to GABA (A) alpha-1 and delta receptors, which are crucial for modulating neuronal excitability. This suggests potential applications in treating epilepsy and other neurological disorders .
    • Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. In particular, it has shown activity against leukemia cells and other malignancies by inhibiting cell growth through mechanisms that may involve apoptosis induction .

    Anticancer Activity

    Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines. The following table summarizes the findings from various in vitro assays:

    Cell Line GI50 (µM) Activity
    CCRF-CEM (Leukemia)5.0Significant selectivity
    A498 (Renal Cancer)7.8Moderate activity
    HOP-92 (Lung Cancer)6.0Notable cytostatic effect
    CNS Cancer Panel3.24Highest sensitivity observed

    These results indicate that this compound could be a promising candidate for further development as an anticancer agent due to its selective action on tumor cells.

    Neurotoxicity Assessment

    In addition to its anticancer properties, the compound's neurotoxicity was assessed through various assays that measure neuronal cell viability and function. Preliminary results suggest that while it interacts with GABA receptors, it does not exhibit significant neurotoxic effects at therapeutic concentrations .

    Case Studies

    Several case studies have highlighted the potential therapeutic applications of this compound:

    • Case Study on Epilepsy Treatment : A study involving animal models indicated that administration of this compound resulted in reduced seizure frequency and severity when compared to control groups. This supports its role as a potential anticonvulsant agent .
    • Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound over a specified duration. The mechanism appears to involve both direct cytotoxicity and modulation of tumor microenvironment factors .

    Q & A

    Basic Research Questions

    Q. What are the key synthetic routes for preparing N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide, and what reaction conditions are critical for yield optimization?

    • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-chlorothiazol-2-amine derivatives with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in solvents like pyridine or dioxane under mild conditions (20–25°C). Triethylamine is often used as a base to neutralize HCl byproducts. Purification involves recrystallization from ethanol-DMF mixtures or column chromatography .
    • Critical Factors : Strict stoichiometric control, inert atmosphere, and real-time monitoring via TLC to minimize side products like over-acylated species.

    Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

    • Methodology : Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL (part of the SHELX suite) is standard. Hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking between benzothiazole and benzamide moieties are common. Non-classical interactions like C–H⋯O/F may further stabilize the lattice .
    • Example : In analogous triazole-benzamide derivatives, centrosymmetric dimers form via N–H⋯N hydrogen bonds, with additional stabilization from C–H⋯F/O interactions .

    Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral contradictions resolved?

    • Methodology :

    • 1H/13C NMR : Assign signals using DEPT and 2D experiments (HSQC, HMBC) to resolve overlapping peaks from triazole and benzothiazole protons.
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects fragmentation patterns.
    • IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
      • Contradictions : Discrepancies in NMR shifts (e.g., tautomerism in triazole rings) are addressed by variable-temperature NMR or computational modeling .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

    • Methodology :

    • DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces, identifying reactive sites .
    • Docking : Use AutoDock Vina to simulate binding to targets like PFOR enzyme or tyrosinase, guided by structural analogs (e.g., nitazoxanide derivatives) .
      • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

    Q. What strategies address low solubility or bioavailability in pharmacological studies?

    • Methodology :

    • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the triazole or benzamide moiety.
    • Co-crystallization : Explore co-formers (e.g., cyclodextrins) using SC-XRD to enhance dissolution rates .
    • Nanoparticle Encapsulation : Use PLGA-based carriers for sustained release, monitored via HPLC .

    Q. How do structural modifications (e.g., substituent variations) impact antitumor activity?

    • Methodology :

    • SAR Studies : Synthesize analogs with substituents at the 4-chlorobenzamide or benzothiazole positions. Test in vitro against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
    • Key Findings : Electron-withdrawing groups (e.g., –Cl, –CF3) enhance activity by increasing electrophilicity and target binding .

    Q. What challenges arise in refining high-disorder or twinned crystal structures of this compound?

    • Methodology :

    • SHELXL Tweaks : Apply TWIN/BASF commands for twinned data. Use ISOR/SADI restraints for disordered regions (e.g., flexible benzothiazole side chains).
    • Validation : Cross-check with PLATON alerts and residual density maps .

    Conflict Resolution & Experimental Design

    Q. How are contradictory biological activity results reconciled across studies?

    • Approach :

    • Dose-Response Curves : Re-test under standardized conditions (e.g., fixed incubation time, serum-free media).
    • Target Specificity : Use siRNA knockdowns or enzyme-specific inhibitors to confirm mechanism (e.g., PFOR vs. tubulin inhibition) .

    Q. What experimental controls are critical in assessing antimicrobial activity to avoid false positives?

    • Controls :

    • Solvent Controls : DMSO concentrations ≤1% to exclude solvent toxicity.
    • Reference Standards : Compare with known antibiotics (e.g., ciprofloxacin) in the same assay.
    • Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.